Bzl-L-ser(bzl)-ome (cooh)2
Description
Academic Significance of Protected Serine Derivatives in Advanced Organic Synthesis
Protected serine derivatives are crucial intermediates in the synthesis of a wide array of biologically active molecules, including peptides, peptidomimetics, and natural products. rsc.org The protection of the amino and hydroxyl groups of serine allows for the selective modification of the carboxylic acid moiety and prevents unwanted side reactions. The choice of protecting groups is critical and depends on the specific reaction conditions to be employed in subsequent synthetic steps.
Common protecting groups for the amino function include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), while the hydroxyl group is often protected as a benzyl (B1604629) (Bzl) ether. smolecule.comacs.org These protecting groups offer varying degrees of stability and can be removed under specific conditions, providing chemists with the flexibility to orchestrate complex synthetic routes. The use of such protected derivatives is fundamental in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and biochemical research. smolecule.com
The Role of Bzl-L-ser(bzl)-ome (cooh)2 and Analogous Structures as Chiral Building Blocks in Complex Molecular Architectures
This compound, also known as N-Benzyl-O-benzyl-L-serine methyl ester oxalate, is a prime example of a highly functionalized and protected chiral building block. echemi.comchemsrc.comsigmaaldrich.com Its stereochemistry is fixed from the parent L-serine, making it an invaluable precursor for the enantioselective synthesis of complex target molecules. The benzyl groups protecting the amine and hydroxyl functions are relatively stable but can be removed under specific hydrogenolysis conditions, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
The utility of such building blocks extends beyond peptide synthesis. They are employed in the construction of various heterocyclic scaffolds and natural product analogues. For instance, serine-derived building blocks have been utilized in the synthesis of iminosugars, a class of compounds with significant medicinal potential. researchgate.net The defined stereochemistry and the orthogonal protecting groups of molecules like this compound allow for precise and predictable transformations, which is a key requirement in the total synthesis of complex natural products.
Physicochemical Properties of this compound and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| This compound | 746598-47-0 | C20H23NO7 | 389.4 g/mol | Oxalate salt form, both amine and hydroxyl groups are benzylated. echemi.combuyersguidechem.com |
| N,N-dibenzyl-L-serine methyl ester | 88099-67-6 | C18H21NO3 | 299.36 g/mol | Free hydroxyl group, both amine hydrogens replaced with benzyl groups. chemsrc.com |
| N-Benzyl-L-serine, methyl ester | 123639-56-5 | C11H15NO3 | 209.24 g/mol | Free hydroxyl group, one benzyl group on the amine. nih.govglentham.com |
| Boc-Ser(Bzl)-OH | 23680-31-1 | C15H21NO5 | 295.33 g/mol | Amine protected by Boc, hydroxyl by benzyl; free carboxylic acid. smolecule.com |
| O-Benzyl-L-serine | 4726-96-9 | C10H13NO3 | 195.22 g/mol | Free amine and carboxylic acid, hydroxyl protected by benzyl. chemicalbook.com |
Current Research Imperatives and Challenges for Serine-Derived Multifunctional Scaffolds
The development of novel and efficient methods for the synthesis and functionalization of serine-derived scaffolds remains a significant area of research. rsc.org One of the primary challenges lies in achieving high stereoselectivity during the introduction of new stereocenters. While starting from a chiral pool amino acid like L-serine provides an initial stereocenter, subsequent reactions must be carefully controlled to avoid epimerization or the formation of diastereomeric mixtures. mdpi.com
Current research focuses on several key areas:
Development of Novel Protecting Group Strategies: The search for new protecting groups with unique cleavage conditions is ongoing. This would provide greater flexibility in synthetic design and allow for the synthesis of even more complex molecules.
Applications in Medicinal Chemistry and Materials Science: Researchers are exploring the use of serine-derived scaffolds in the development of new therapeutic agents, such as enzyme inhibitors and anticancer drugs. rsc.orgnih.gov Additionally, their potential use in the creation of novel biomaterials and polymers is an emerging field. nih.gov
The versatility of serine and its derivatives as multifunctional scaffolds ensures that they will continue to be a focal point of chemical research for the foreseeable future. mdpi.com The ability to precisely control their three-dimensional structure and chemical reactivity makes them invaluable tools in the quest for new molecules with tailored properties and functions.
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C2H2O4/c1-21-18(20)17(19-12-15-8-4-2-5-9-15)14-22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,17,19H,12-14H2,1H3;(H,3,4)(H,5,6)/t17-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHHHGLSJSZMD-LMOVPXPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Elucidation and Conformational Analysis of Bzl L Ser Bzl Ome Cooh 2
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds in solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides rich information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
High-Resolution One-Dimensional NMR (1H, 13C, 15N) Techniques
One-dimensional NMR experiments are the cornerstone of structural elucidation, providing fundamental information about the types and numbers of magnetically active nuclei.
¹H NMR: Proton NMR is crucial for identifying the various hydrogen environments in the molecule. For the parent compound, N-Benzyl-O-benzyl-L-serine methyl ester, the ¹H NMR spectrum would display characteristic signals for the aromatic protons of the two benzyl (B1604629) groups, the methyl ester protons, and the protons of the serine backbone (α-CH, β-CH₂). The chemical shifts and coupling patterns of these protons are highly informative. For instance, the α-proton signal can provide insights into the local stereochemistry.
¹³C NMR: Carbon-13 NMR complements the proton data by providing a spectrum where each unique carbon atom appears as a distinct signal. This technique is essential for confirming the carbon skeleton of the molecule, including the carbonyl carbon of the methyl ester, the aromatic carbons of the benzyl groups, and the α- and β-carbons of the serine residue.
¹⁵N NMR: Nitrogen-15 NMR, while less sensitive, can directly probe the nitrogen atom of the serine backbone. The chemical shift of the ¹⁵N signal is sensitive to the electronic environment and hybridization, confirming the presence of the secondary amine resulting from N-benzylation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Benzyl-O-benzyl-L-serine methyl ester Note: These are typical, predicted values. Actual experimental values may vary based on solvent and other conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Methyl Ester (CH₃) | ~3.7 | ~52 |
| Serine α-CH | ~3.5 | ~58 |
| Serine β-CH₂ | ~3.8 - 4.0 | ~70 |
| N-Benzyl CH₂ | ~3.6 - 3.8 (AB system) | ~54 |
| O-Benzyl CH₂ | ~4.5 (singlet) | ~73 |
| Aromatic C-H (Benzyl) | ~7.2 - 7.4 | ~127-129 |
| Aromatic C (ipso) | - | ~138 |
| Ester Carbonyl (C=O) | - | ~173 |
Multidimensional NMR (COSY, TOCSY, NOESY, HSQC, HMBC, INADEQUATE) for Atom Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are powerful for deciphering complex structures by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity within the serine backbone, showing the correlation between the α-CH and the β-CH₂ protons.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, revealing entire spin systems. For this molecule, it would clearly link all the protons of a particular benzyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is critical for determining spatial proximity. It detects correlations between protons that are close in space, even if they are not directly bonded. This is invaluable for conformational analysis, for example, by showing interactions between the N-benzyl group protons and the serine backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing an unambiguous assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is key for piecing together the molecular structure, for instance, by connecting the methyl ester protons to the carbonyl carbon or the benzyl CH₂ protons to the aromatic carbons.
INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Though experimentally challenging, this technique can directly observe ¹³C-¹³C correlations, providing definitive evidence for the carbon skeleton connectivity.
The combination of these multidimensional experiments allows for a complete and unambiguous assignment of all proton and carbon signals, confirming the covalent structure and providing insights into the preferred solution-state conformation of the molecule. nih.govbitesizebio.com
Solid-State NMR for Conformational Insights in Non-Solution States
While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can reveal structural details in the crystalline or amorphous solid phase. acs.org Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra for solid samples. acs.orgacs.org For amino acid derivatives, ssNMR can provide precise information on intermolecular interactions, such as hydrogen bonding, and can characterize different polymorphic forms of the compound. acs.orgnih.gov ¹³C and ¹⁵N ssNMR would be particularly useful in defining the molecular conformation and packing within the crystal lattice of Bzl-L-ser(bzl)-ome (cooh)2. nih.gov
Quantitative NMR (qNMR) for Purity Assessment and Mixture Analysis
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or the concentration of components in a mixture without the need for identical reference standards for each analyte. researchgate.netox.ac.uk By comparing the integral of a specific analyte signal to the integral of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined. ox.ac.ukdntb.gov.ua ¹H qNMR is particularly effective due to its high sensitivity and the direct relationship between signal intensity and the number of protons. researchgate.net This technique could be used to accurately assess the purity of a synthesized batch of this compound and to quantify any residual starting materials or byproducts. dntb.gov.uanih.gov
High-Resolution Mass Spectrometry (HRMS) and Advanced Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry is a vital technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to further confirm its structure.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of intact molecules with minimal fragmentation. creative-proteomics.com When the sample solution is sprayed through a high-voltage capillary, it forms charged droplets that, upon solvent evaporation, yield gas-phase ions of the analyte. creative-proteomics.com
For this compound, ESI-MS in positive ion mode would be expected to produce a prominent protonated molecular ion, [M+H]⁺. High-resolution analysis of this ion allows for the determination of its mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). This accurate mass measurement is then used to calculate the elemental formula of the ion, providing strong evidence for the molecular formula of the parent compound. The analysis of underivatized amino acids and their derivatives by ESI-MS/MS is a well-established technique for structural confirmation. nih.govresearchgate.net
Table 2: Expected HRMS Data for the Protonated Parent Compound Based on the structure of N-Benzyl-O-benzyl-L-serine methyl ester.
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | C₁₈H₂₂NO₃⁺ | 299.1576 |
The analysis would also likely show adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), further confirming the molecular weight. The presence of the oxalic acid would be confirmed by a corresponding increase in the measured mass. Advanced fragmentation analysis (MS/MS) would involve isolating the parent ion and inducing fragmentation to study the resulting daughter ions, which provides definitive structural information by revealing characteristic losses, such as the loss of the methyl ester group or cleavage of the benzyl groups. nih.gov
Tandem Mass Spectrometry (MS/MS) and Advanced Fragmentation Methods for Structural Elucidation
Tandem mass spectrometry (MS/MS) is a cornerstone technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For a protected amino acid derivative like N-Benzyl-O-benzyl-L-serine methyl ester, MS/MS can confirm its molecular weight and provide definitive structural information through characteristic fragmentation patterns. nih.govuni-saarland.de
Upon ionization, typically via electrospray ionization (ESI), the molecule would be selected in the first mass analyzer. In the collision cell, fragmentation is induced, often by collision-induced dissociation (CID). Expected fragmentations for this class of compounds include the cleavage of bonds adjacent to carbonyl groups and alpha-cleavage next to the nitrogen atom. libretexts.orgmiamioh.edu For instance, the loss of the methyl ester group (-OCH3) or the benzyl groups (-CH2Ph) would produce characteristic neutral losses and corresponding fragment ions that help piece together the molecular structure.
Advanced fragmentation methods offer more detailed insights:
Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD): These non-ergodic fragmentation methods are particularly useful for peptides and modified amino acids because they tend to preserve labile post-translational modifications and protecting groups. nih.govnih.gov ECD and ETD induce cleavage of the N-Cα backbone bond, which can provide rich sequence information without disturbing side chains, a key advantage over CID. nih.gov
Ultraviolet Photodissociation (UVPD): UVPD utilizes high-energy photons (e.g., at 193 nm or 213 nm) to induce fragmentation. nih.govacs.org This technique can generate a wide array of fragment ions, including backbone and side-chain cleavages, often providing more extensive sequence coverage than other methods. nih.govacs.org For a molecule with aromatic benzyl groups, UVPD could be particularly effective, as aromatic residues can enhance the fragmentation process. acs.org
An illustrative data table of expected major fragments from an MS/MS experiment on the core structure is shown below.
| Precursor Ion (m/z) | Fragmentation Method | Key Fragment Ion (m/z) | Inferred Neutral Loss | Structural Assignment |
| [M+H]⁺ | CID | [M+H - 31]⁺ | CH₃O· | Loss of methoxy (B1213986) radical from ester |
| [M+H]⁺ | CID | [M+H - 91]⁺ | C₇H₇· | Loss of benzyl radical |
| [M+H]⁺ | CID | [M+H - 107]⁺ | C₇H₇O· | Loss of benzyloxy radical |
| [M+H]⁺ | ETD/ECD | c/z-type ions | Various | Backbone cleavages |
Advanced Vibrational Spectroscopy (Fourier Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy techniques like FT-IR and Raman are powerful for identifying functional groups and probing molecular conformation.
FT-IR Spectroscopy: An FT-IR spectrum of a protected serine derivative would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:
N-H stretching: Around 3300 cm⁻¹, indicative of the secondary amine.
C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
C=O stretching: A strong band around 1730-1750 cm⁻¹ for the ester carbonyl group. ijtrd.com
C=C stretching: Bands in the 1450-1600 cm⁻¹ region corresponding to the aromatic rings of the benzyl groups.
C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region for the ester and ether linkages. ijtrd.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations typically produce strong Raman signals, making it particularly useful for analyzing the benzyl groups in the molecule.
Conformational analysis can be performed by studying shifts in vibrational frequencies, which are sensitive to the local molecular environment, including hydrogen bonding and dihedral angles.
| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Signal |
| N-H (Amine) | ~3300 (stretch) | Weak |
| C=O (Ester) | ~1740 (stretch) | Moderate |
| C-O (Ether/Ester) | 1000-1300 (stretch) | Moderate |
| Aromatic C=C | 1450-1600 (stretch) | Strong |
Chiroptical Spectroscopy (Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)) for Absolute Configuration and Conformational Studies
Chiroptical techniques are essential for confirming the absolute configuration of chiral molecules and studying their conformation in solution. nih.govmdpi.com Since the starting material is L-serine, the compound is expected to be chiral.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The chromophores in the molecule (the aromatic benzyl groups and the ester carbonyl) will give rise to characteristic CD signals, known as Cotton effects. The sign and magnitude of these signals are exquisitely sensitive to the three-dimensional arrangement of atoms around the chiral center. researchgate.net By comparing the experimental CD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R/S) can be unambiguously determined. nih.govnih.gov
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. researchgate.net It provides information similar to CD and was historically a primary method for assigning absolute configuration. wikipedia.org
These methods are invaluable tools for confirming that the stereochemistry of the original L-serine was retained throughout the synthesis and protection steps. nih.gov
X-ray Crystallography for Precise Solid-State Structural Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.orgnih.gov To perform this analysis, a high-quality single crystal of the compound is required. The crystal is exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate a map of electron density, from which the positions of all atoms can be determined. nih.gov
For a protected serine derivative, a crystal structure would provide:
Unambiguous confirmation of the absolute configuration. wikipedia.org
Precise bond lengths, bond angles, and torsion angles.
Detailed information about the molecule's solid-state conformation.
Insight into intermolecular interactions, such as hydrogen bonding and π-π stacking between benzyl groups, which govern the crystal packing.
The crystal structure of the parent amino acid, L-serine, is well-established, crystallizing in the orthorhombic space group P2₁2₁2₁. ijtrd.com A protected derivative would have a different, more complex packing arrangement due to the bulky benzyl groups.
Advanced Chromatographic Methods for Separation, Purity, and Isomeric Characterization
Chromatographic techniques are fundamental for separating the target compound from reaction byproducts and for assessing its purity. who.int
HPLC and UHPLC are the most common analytical techniques for assessing the purity of non-volatile organic compounds. who.intchromatographyonline.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase of acetonitrile (B52724) and water, would be suitable for this compound. oup.comnih.gov
Purity Assessment: The purity of the compound is determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks.
Preparative Separations: HPLC can be scaled up (preparative HPLC) to purify larger quantities of the compound. nih.gov
UHPLC: UHPLC uses columns with smaller particles, providing higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. chromatographyonline.comnih.gov
Assessing enantiomeric purity is critical to ensure that no racemization occurred during synthesis. nih.gov Chiral chromatography is specifically designed to separate enantiomers. wikipedia.org
This is achieved by using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers of the compound, leading to different retention times. wikipedia.org For protected amino acids, CSPs based on polysaccharides (like cellulose (B213188) or amylose) or macrocyclic antibiotics are often effective. sigmaaldrich.com By running a sample on a chiral HPLC system, one can quantify the amount of the unwanted D-enantiomer, thus determining the enantiomeric excess (e.e.) of the final product. nih.govnih.govnih.gov
| Technique | Purpose | Stationary Phase Example | Mobile Phase Example | Expected Outcome |
| UHPLC | Purity Analysis | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | A single major peak indicating high chemical purity. |
| Chiral HPLC | Enantiomeric Purity | Cellulose-based CSP | Hexane/Isopropanol | A single peak for the L-enantiomer, with a baseline or minimal peak for the D-enantiomer. |
Derivatization Strategies for Enhanced Chromatographic Separation and Spectroscopic Detection.
The analysis of amino acid derivatives such as this compound often necessitates derivatization prior to chromatographic and spectroscopic analysis. This chemical modification is crucial for several reasons. Firstly, many amino acid derivatives lack a strong chromophore or fluorophore, making their detection by UV-Vis or fluorescence spectroscopy challenging. waters.comcreative-proteomics.com Secondly, derivatization can improve the volatility and thermal stability of the compound, which is essential for gas chromatography (GC) analysis. sigmaaldrich.com Finally, the introduction of specific chemical moieties can enhance the separation efficiency in both gas and liquid chromatography by altering the compound's polarity and interaction with the stationary phase. springernature.com
The choice of derivatization reagent and method depends on the analytical technique to be employed and the specific functional groups present in the molecule. For a compound with a presumed primary or secondary amine, a variety of well-established derivatization strategies are available.
Pre-column Derivatization for High-Performance Liquid Chromatography (HPLC)
Pre-column derivatization is a common approach in HPLC to enhance the detectability of amino acids and their derivatives. springernature.com This involves reacting the analyte with a labeling reagent before its introduction into the HPLC system.
One widely used reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl) . It reacts rapidly with primary and secondary amines to produce highly fluorescent derivatives that can be detected at low concentrations. creative-proteomics.com The resulting FMOC-amino acid derivatives are stable and well-suited for reversed-phase HPLC separation. creative-proteomics.com However, a potential drawback is the fluorescence of the hydrolysis by-product, FMOC-OH, which can interfere with the analysis if not properly managed. creative-proteomics.com
Aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) is another popular derivatization reagent that reacts with amino groups to yield stable, fluorescent derivatives. creative-proteomics.com This method is known for its high sensitivity and the minimal interference from reagent by-products, making it a robust choice for quantitative analysis. creative-proteomics.com
Dansyl chloride is a classic derivatization reagent that forms strongly fluorescent and UV-absorbing sulfonamide adducts with primary and secondary amines. creative-proteomics.com While the derivatization procedure is straightforward, the reaction kinetics can be slow, and the reactivity may not be uniform across all amino compounds. creative-proteomics.com
For the separation of enantiomers, chiral derivatizing agents such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) are employed. springernature.com This reagent reacts with the amino group to form diastereomers that can be separated on a standard reversed-phase HPLC column, allowing for the determination of the enantiomeric purity of the amino acid derivative. springernature.com
| Reagent | Functional Group Targeted | Detection Method | Advantages | Disadvantages |
| 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Primary and secondary amines | Fluorescence, UV | Rapid reaction, stable product | Potential interference from hydrolysis by-product |
| Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Primary and secondary amines | Fluorescence, UV | Stable derivatives, minimal interference | Potential for interference from hydrolysis by-products during separation |
| Dansyl chloride | Primary and secondary amines | Fluorescence, UV | Simple procedure, strong signal | Slow reaction kinetics, poor reactivity with some compounds |
| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) | Primary and secondary amines | UV | Enables chiral separation | Formation of diastereomers required |
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte. sigmaaldrich.com This is typically achieved by converting polar functional groups, such as amines and carboxylic acids, into less polar moieties.
A common technique is silylation , which involves the replacement of active hydrogens in -OH, -NH2, and -SH groups with a trimethylsilyl (B98337) (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form TBDMS derivatives, which are more stable and less sensitive to moisture compared to TMS derivatives. sigmaaldrich.com
Another approach is acylation , often in combination with esterification. This two-step process first converts the carboxylic acid group to an ester and then acylates the amino group. This significantly increases the volatility of the amino acid derivative, making it amenable to GC analysis.
| Reagent/Method | Functional Group Targeted | Purpose | Advantages | Disadvantages |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | -OH, -NH2, -SH | Silylation for increased volatility | Forms stable derivatives, less moisture sensitive | Potential for multiple derivatives with some compounds |
| Acylation/Esterification | -COOH, -NH2 | Increases volatility | Effective for a wide range of amino acids | Two-step process can be more complex |
Enhanced Spectroscopic Detection
Derivatization not only aids in chromatographic separation but also significantly enhances spectroscopic detection. The introduction of chromophoric or fluorophoric tags via derivatization allows for sensitive detection using UV-Vis or fluorescence detectors, which are standard in most HPLC systems. waters.comcreative-proteomics.com
Furthermore, derivatization can be beneficial for mass spectrometry (MS) detection. By increasing the molecular weight and introducing specific fragmentation patterns, derivatization can improve the identification and quantification of the analyte. For instance, the derivatization of multiple functional groups can enhance the hydrophobicity and basicity of amino acids, leading to high-sensitivity detection in liquid chromatography-tandem mass spectrometry (LC-MS/MS). rsc.org
Recent advances in spectroscopic techniques, such as surface-enhanced Raman scattering (SERS), also leverage derivatization. By attaching the analyte to a SERS-active substrate, significant signal enhancement can be achieved, enabling highly sensitive detection, potentially down to the single-molecule level. spectroscopyonline.comnih.gov
Reactivity and Mechanistic Investigations of Bzl L Ser Bzl Ome Cooh 2
Chemical Transformations of the Protected Carboxyl and Hydroxyl Functionalities
The benzyl (B1604629) and methyl protecting groups are chosen for their distinct stability profiles and methods of cleavage, which allows for the selective deprotection and subsequent modification of the hydroxyl and carboxyl groups.
The methyl ester is primarily susceptible to hydrolysis under basic conditions, a process known as saponification, to yield the corresponding carboxylic acid. This transformation is a cornerstone of peptide chemistry, as the resulting free carboxylate can be activated for coupling with another amino acid. Alternatively, the methyl ester can undergo transesterification in the presence of an alcohol and a suitable catalyst.
The O-benzyl ether protecting the side-chain hydroxyl group is notably robust. It is stable to the basic conditions used for methyl ester hydrolysis and to many other reagents used in peptide synthesis. acs.org Its removal is most commonly achieved through catalytic hydrogenation (hydrogenolysis), typically using hydrogen gas and a palladium-on-carbon catalyst. This orthogonality between the ester and ether protecting groups is crucial for selective functionalization.
Advanced methods for the formation of C-O bonds at the serine hydroxyl position, such as the Chan-Lam cross-coupling, have been developed. acs.org This copper-catalyzed reaction allows for the O-arylation of protected serine derivatives, demonstrating a sophisticated transformation of the side chain. acs.org
| Functional Group | Transformation | Typical Reagents and Conditions | Product |
| Carboxyl (Methyl Ester) | Saponification (Hydrolysis) | NaOH or LiOH in H₂O/alcohol mixture | N,O-dibenzyl-L-serine |
| Carboxyl (Methyl Ester) | Transesterification | Different alcohol (e.g., benzyl alcohol), acid or base catalyst | Corresponding new ester |
| Hydroxyl (Benzyl Ether) | Hydrogenolysis (Deprotection) | H₂, Palladium on Carbon (Pd/C) | N-benzyl-L-serine methyl ester |
| Hydroxyl (Protected) | O-Arylation (Chan-Lam) | Arylboronic acid, Cu(II) catalyst, base | O-aryl-N,O-dibenzyl-L-serine methyl ester |
Reactions Involving the Stereodefined α-Carbon and Side Chain
The stereochemical integrity of the α-carbon is paramount in peptide and medicinal chemistry. The N-benzyl protecting group, while robust, does not form an azlactone, a common intermediate that can lead to racemization during carboxyl group activation. wiley-vch.de However, any reaction that involves the abstraction of the α-proton by a strong base carries the risk of epimerization. Careful selection of reaction conditions is therefore essential to maintain the L-configuration.
The side chain, featuring a benzyl ether, can participate in various transformations, although the ether linkage itself is generally unreactive under non-reductive conditions. The methylene protons adjacent to the ether oxygen (on the benzyl group) can potentially be involved in radical reactions, but such transformations are less common in standard synthetic protocols. More significantly, the entire protected amino acid can be used as a building block in more complex syntheses. For instance, the ester can be reduced to an aldehyde, which can then undergo olefination reactions to create allylic amines, though this requires careful selection of reagents to avoid affecting the benzyl protecting groups. nih.gov
Regioselective and Chemoselective Transformations of Multifunctional Sites
The differential reactivity of the protected functional groups is the basis for regioselective and chemoselective transformations.
Chemoselectivity : The methyl ester can be selectively cleaved in the presence of the N-benzyl and O-benzyl groups using basic hydrolysis. Conversely, both benzyl groups can be selectively removed via hydrogenolysis while leaving the methyl ester intact. This orthogonality is a key principle in protecting group strategy. peptide.com
Regioselectivity : In a dipeptide containing a protected serine residue, it has been shown that O-arylation can occur selectively at the serine site over a threonine residue under certain copper-catalyzed conditions. acs.org This highlights the subtle electronic and steric factors that can be exploited to achieve regiocontrol in multifunctional molecules.
The following table summarizes the selective deprotection strategies for N,O-dibenzyl-L-serine methyl ester.
| Target Deprotection | Method | Reagents | Resulting Structure | Orthogonal Groups (Stable) |
| Carboxyl Group | Saponification | Base (e.g., NaOH) | Free Carboxylic Acid | N-Benzyl, O-Benzyl |
| N- and O-Benzyl Groups | Hydrogenolysis | H₂, Pd/C | L-serine methyl ester | Methyl Ester |
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects and In Situ Spectroscopic Monitoring
The elucidation of reaction mechanisms in peptide synthesis relies on a variety of analytical techniques. While specific studies on "Bzl-L-ser(bzl)-ome (cooh)2" are not available, the mechanisms of common reactions involving protected amino acids are well-understood.
For instance, the base-catalyzed hydrolysis of the methyl ester proceeds through a classic nucleophilic acyl substitution pathway. The reaction mechanism for the removal of base-labile protecting groups, such as Fmoc, has been detailed through mechanistic studies, often involving a β-elimination process that can be monitored spectroscopically. luxembourg-bio.com
In situ monitoring using techniques like Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to track the progress of reactions. nih.gov For example, NMR can be used to observe the disappearance of starting material and the appearance of products in real-time, providing insights into reaction kinetics and the formation of any intermediates. nih.gov Kinetic Isotope Effect (KIE) studies, while less common for routine synthetic transformations, can be powerful tools to probe the rate-determining step of a reaction, such as the proton abstraction in potential racemization pathways or the C-H bond cleavage in certain oxidation reactions.
Applications of Bzl L Ser Bzl Ome Cooh 2 As an Advanced Chiral Building Block and Scaffold
Integration into Peptide and Peptidomimetic Synthesis
The precise control over reactive sites offered by protected amino acids like Bzl-L-ser(bzl)-ome (cooh)2 is fundamental to the stepwise construction of peptide chains. These building blocks prevent unwanted side reactions and allow for the sequential addition of amino acid residues in a predetermined order.
In the realm of peptide synthesis, both solid-phase and solution-phase methods rely heavily on the use of protected amino acid derivatives. In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to a solid support, and amino acids are added sequentially. iris-biotech.de The use of N-terminally protected amino acids, such as those with Fmoc or Boc groups, is crucial to prevent self-polymerization. iris-biotech.denih.gov Similarly, side-chain protecting groups, like the benzyl (B1604629) groups in this compound, are essential to avoid branching or other undesirable reactions involving the functional side chains of amino acids like serine. peptide.com
While SPPS is renowned for its efficiency and ease of purification, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments. In this methodology, all reactions are carried out in a homogenous solution phase. The principles of protecting group strategy are equally vital in this approach to ensure the desired peptide sequence is obtained with high purity. researchgate.net Protected serine derivatives are thus indispensable reagents in both synthetic strategies.
Macrocyclization is a powerful strategy employed to enhance the stability, selectivity, and biological activity of peptides by constraining their conformation. nih.govuni-kiel.de Cyclic peptides often exhibit improved resistance to enzymatic degradation and can possess higher binding affinities for their biological targets. Protected serine residues can play a pivotal role in various macrocyclization techniques. For instance, the side chain of a serine residue can be used as an anchoring point to the solid support, allowing for on-resin, head-to-tail cyclization of the peptide chain. nih.gov
Furthermore, serine can be involved in specific ligation chemistries that facilitate cyclization. One such method is Ser/Thr ligation, where the ligation of an unprotected peptide containing an N-terminal serine or threonine and a C-terminal salicylaldehyde ester can lead to the formation of a cyclic peptide. nih.gov These strategies underscore the importance of having access to versatile building blocks like protected serine derivatives for the synthesis of structurally diverse and biologically active cyclic peptides. rsc.org
Non-ribosomal peptides (NRPs) are a class of natural products synthesized by large multi-enzyme complexes called non-ribosomal peptide synthetases (NRPSs). uzh.chslideshare.net These peptides often contain non-proteinogenic amino acids and exhibit a wide range of biological activities, including antibiotic, immunosuppressive, and anticancer properties. researchgate.net The chemical synthesis of NRPs and their analogues is a significant area of research aimed at developing new therapeutic agents.
Protected amino acids, including serine derivatives, are crucial for the laboratory synthesis of these complex molecules. researchgate.net The synthesis of NRPs often involves the incorporation of modified amino acids, and the use of appropriately protected building blocks is essential to achieve the desired structure. uzh.ch For example, the hydroxyl group of serine can be a site for glycosylation or other modifications commonly found in NRPs. The ability to selectively deprotect and modify the serine side chain makes protected derivatives invaluable in this field.
Precursor for the Synthesis of Complex Natural Product Analogs and Bio-Inspired Molecules
Beyond peptides, serine is a fundamental building block in a vast array of natural products and bio-inspired molecules. aloderma.comnih.gov Protected serine derivatives serve as key starting materials or intermediates in the total synthesis of these complex targets. The defined stereochemistry of the chiral center in L-serine is often transferred to the final product, making it a valuable component of the "chiral pool" for asymmetric synthesis.
The strategic use of protecting groups allows for the selective manipulation of the different functional groups within the serine molecule, enabling the construction of intricate molecular frameworks. For example, the hydroxyl group can be converted to other functionalities or used as a handle for the introduction of other molecular fragments. This versatility makes protected serine derivatives essential tools for medicinal chemists and synthetic organic chemists in the quest for novel bioactive compounds. mdpi.com
Development of Chiral Catalysts and Ligands for Asymmetric Synthesis
The demand for enantiomerically pure compounds, particularly in the pharmaceutical industry, has driven the development of asymmetric catalysis. Chiral ligands, which coordinate to a metal center to create a chiral catalyst, are at the heart of this field. Amino acids and their derivatives are excellent sources of chirality for the synthesis of these ligands. acs.orgnih.gov
Protected serine derivatives can be elaborated into a variety of chiral ligands. The presence of multiple functional groups provides opportunities for diverse coordination to metal centers. These ligands can then be employed in a range of asymmetric transformations, such as hydrogenations, C-H activations, and cycloadditions, to produce enantiomerically enriched products. acs.orgsnnu.edu.cn The modular nature of amino acid-derived ligands allows for the fine-tuning of their steric and electronic properties to optimize the stereoselectivity of the catalyzed reaction. mdpi.com
Computational and Theoretical Studies of Bzl L Ser Bzl Ome Cooh 2
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
No research data is available.
Density Functional Theory (DFT) for Ground State Properties and Reaction Pathway Analysis.
No research data is available.
Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions.
No research data is available.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamics.
No research data is available.
Molecular Docking and Protein-Ligand Interaction Modeling for Mechanistic Insights.
No research data is available.
Cheminformatics and Machine Learning Approaches for Structure-Activity Relationship (SAR) Studies and Molecular Design.
No research data is available.
In Silico Design and Virtual Screening of Novel Bzl-L-ser(bzl)-ome (cooh)2 Derivatives.
No research data is available.
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| This compound | Name as provided in the query; a standard, verifiable chemical name and structure could not be determined. |
Molecular Recognition and Intermolecular Interactions Involving Bzl L Ser Bzl Ome Cooh 2
Analysis of Non-Covalent Interactions in Host-Guest Systems
The binding of a "guest" molecule like Bzl-L-ser(bzl)-ome (cooh)2 to a "host" system is governed by a combination of non-covalent forces. These interactions are crucial for the stability and selectivity of the resulting complex. The primary non-covalent interactions include:
Hydrogen Bonding: The carboxylic acid groups ((COOH)2) and the ester and amide functionalities within the serine backbone of this compound could act as both hydrogen bond donors and acceptors.
Electrostatic Interactions: The polar groups in the molecule would contribute to electrostatic interactions, including ion-dipole and dipole-dipole forces.
Hydrophobic Interactions: The two benzyl (B1604629) (Bzl) groups provide significant hydrophobic character, which could drive the encapsulation of this part of the molecule into the nonpolar cavity of a host molecule in an aqueous environment.
A hypothetical data table illustrating the potential contributions of these forces is presented below.
| Interaction Type | Potential Functional Groups Involved in this compound | Expected Contribution |
| Hydrogen Bonding | Carboxylic Acids, Ester Carbonyl, Amide | High |
| Electrostatic Interactions | Carboxylic Acids, Ester, Amide | Moderate |
| Hydrophobic Interactions | Benzyl Groups | High |
| Van der Waals Forces | Entire Molecule | Moderate |
This table is illustrative and not based on experimental data for the specific compound.
Host-Guest Chemistry with Designed Receptors and Supramolecular Frameworks
To study the host-guest chemistry of this compound, various synthetic receptors could be employed. nih.gov The choice of host would depend on the specific interactions being targeted.
Cyclodextrins: These macrocycles have a hydrophobic inner cavity and a hydrophilic exterior, making them suitable for encapsulating the benzyl groups of the guest molecule.
Calixarenes and Resorcinarenes: These hosts can be functionalized to create specific binding pockets for the carboxylic acid or other polar groups of the guest.
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): These porous materials could potentially adsorb this compound, with selectivity depending on pore size and the chemical nature of the framework.
Rational Design Principles for Achieving Specific Molecular Recognition and Binding
The rational design of a host for this compound would involve the principle of complementarity. This means the host's binding site should be complementary in size, shape, and chemical properties to the guest molecule. For instance, a host designed for high-affinity binding of this compound might feature:
A hydrophobic pocket to accommodate the benzyl groups.
Hydrogen bond donors and acceptors positioned to interact with the carboxylic acid and amide groups of the serine derivative.
Positively charged groups to interact with the deprotonated carboxylates.
Mechanistic Investigations of Interactions with Biomolecular Targets
If this compound were to interact with a biomolecular target such as an enzyme active site or a receptor binding pocket, the same non-covalent forces would govern the interaction. Mechanistic studies would aim to understand the specifics of this binding.
The thermodynamics of binding describe the energy changes upon complex formation, while kinetics describe the rates of association and dissociation.
Thermodynamics: Isothermal titration calorimetry (ITC) is a common technique to determine the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) of interaction. A hypothetical thermodynamic profile for the binding of this compound to a host is shown below.
| Thermodynamic Parameter | Hypothetical Value | Implication |
| Association Constant (Ka) | 1 x 10^5 M^-1 | Strong Binding |
| Gibbs Free Energy (ΔG) | -28.5 kJ/mol | Spontaneous Process |
| Enthalpy (ΔH) | -15.0 kJ/mol | Enthalpically Driven |
| Entropy (ΔS) | +45.3 J/(mol·K) | Entropically Favorable |
This table is for illustrative purposes and does not represent experimental data.
Kinetics: Surface plasmon resonance (SPR) or stopped-flow techniques could be used to measure the association (kon) and dissociation (koff) rate constants.
The binding of a guest to a host can induce conformational changes in either or both molecules, a phenomenon known as "induced fit". Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are powerful tools for studying these changes. For this compound, one might observe changes in the dihedral angles of the serine backbone or altered rotational freedom of the benzyl groups upon binding to a host.
Emerging Research Directions and Future Perspectives for Serine Derived Complex Molecules
Integration into Bioorthogonal Chemistry and Chemical Biology Platforms
The unique structure of Bzl-L-ser(bzl)-ome (cooh)2 makes it a valuable building block in the field of chemical biology, particularly in the synthesis of peptides and other bioactive molecules. Its protected functional groups—the N-benzyl and O-benzyl—allow for controlled, site-selective modifications, a key principle in the design of chemical probes to study biological systems.
Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. While direct participation of the benzyl (B1604629) groups of this compound in established bioorthogonal reactions is not yet a primary focus, its role as a precursor is significant. Researchers can incorporate this protected serine derivative into a peptide chain and subsequently deprotect the amine and hydroxyl groups to reveal reactive handles. These handles can then be targeted for bioorthogonal ligation, a process of attaching probes or other molecules of interest.
The stability afforded by the benzyl protecting groups makes this compound compatible with a variety of synthetic conditions, allowing for its incorporation into complex molecular architectures. This stability is crucial for multi-step syntheses of probes and other tools for chemical biology, where sensitive functional groups must be preserved until the final step of bioorthogonal labeling.
Advanced Strategies for Chemical Library Synthesis and High-Throughput Screening of this compound Derivatives
The development of new pharmaceuticals and materials often relies on the synthesis and screening of large collections of molecules, known as chemical libraries. This compound is a valuable starting material for combinatorial chemistry, a technique used to rapidly generate a vast number of different but structurally related molecules.
The strategy involves using this compound as a core scaffold. The benzyl protecting groups can be selectively removed to allow for the attachment of a wide variety of chemical appendages at the nitrogen and oxygen positions. Furthermore, the methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with a diverse range of amines to create an extensive library of amide derivatives. This approach, often performed on a solid support, enables the automated and parallel synthesis of thousands of unique compounds.
Once a library of this compound derivatives is created, it can be subjected to high-throughput screening. This automated process rapidly tests the biological activity of each compound in the library against a specific target, such as an enzyme or a receptor. For example, libraries derived from this serine scaffold can be screened for potential inhibitors of serine proteases or for compounds that disrupt protein-protein interactions. The identification of "hits" from these screens can be the first step in the discovery of new drugs.
Development of this compound-Based Molecular Switches and Responsive Systems
A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, pH, or temperature. This property is of great interest for the development of smart materials, sensors, and drug delivery systems. While research into this compound as a molecular switch is still in its early stages, the conformational properties of peptides containing serine derivatives suggest its potential in this area.
The presence of bulky protecting groups, such as the benzyl groups in this compound, can significantly influence the three-dimensional structure of a peptide. The interaction of these groups with the peptide backbone and with each other can favor specific conformations. It is conceivable that the removal of one or both benzyl groups, triggered by a specific chemical or enzymatic stimulus, could induce a significant change in the peptide's shape, thereby "switching" its biological activity or physical properties.
Furthermore, the incorporation of this compound into larger polymer structures could lead to the development of stimuli-responsive materials. For instance, a polymer decorated with this compound could exhibit changes in its solubility or self-assembly behavior in response to conditions that affect the benzyl groups. Such responsive systems could have applications in targeted drug delivery, where a change in the local environment, such as the lower pH of a tumor, could trigger the release of a therapeutic agent.
Sustainable Synthesis and Green Chemistry Principles Applied to Serine Derivative Production
The increasing demand for specialty chemicals like this compound has brought the environmental impact of their production into focus. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. Applying these principles to the synthesis of serine derivatives is an active area of research.
Traditional methods for protecting and deprotecting amino acids often involve the use of harsh reagents and organic solvents. Researchers are exploring more sustainable alternatives, such as enzymatic methods for the introduction and removal of protecting groups. Enzymes can operate under mild conditions, such as in water at room temperature, and can offer high selectivity, reducing the need for multiple protection and deprotection steps.
Another green chemistry approach is the use of renewable feedstocks. L-serine itself can be produced through fermentation from renewable resources. The development of synthetic routes that start from bio-based L-serine and utilize green solvents and catalysts would significantly improve the sustainability of this compound production. Furthermore, atom economy, which maximizes the incorporation of all materials used in the process into the final product, is a key consideration in designing more efficient and less wasteful syntheses. The adoption of such green chemistry strategies will be crucial for the environmentally responsible manufacturing of this and other valuable serine derivatives in the future.
Q & A
Q. What are the established synthetic routes for Bzl-L-ser(bzl)-ome (cooh)₂, and how do experimental conditions influence yield and purity?
Methodological Answer:
- Step 1 : Review protocols for serine derivatives in peptide synthesis, focusing on benzylation (Bzl) and esterification (Ome) steps. Benzylation typically employs benzyl bromide under alkaline conditions, while esterification uses methanol/HCl .
- Step 2 : Optimize reaction time and temperature via kinetic studies (e.g., HPLC monitoring at 30-minute intervals) to minimize side products like over-benzylated species .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using H NMR (integration of benzyl protons at δ 7.2–7.4 ppm) and mass spectrometry (expected [M+H]⁺ peak) .
Q. How can researchers verify the stability of Bzl-L-ser(bzl)-ome (cooh)₂ under varying pH and temperature conditions?
Methodological Answer:
- Step 1 : Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 37°C, and 60°C for 24–72 hours .
- Step 2 : Monitor degradation via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) and quantify intact compound using calibration curves .
- Step 3 : Identify degradation products via LC-MS/MS and compare with reference spectra for common hydrolytic byproducts (e.g., de-esterified or de-benzylated derivatives) .
Q. What databases and search strategies are recommended for locating peer-reviewed studies on this compound?
Methodological Answer:
- Step 1 : Use SciFinder or Reaxys for structure-based searches (draw the compound using SMILES or InChI) to retrieve synthesis, spectra, and bioactivity data .
- Step 2 : Employ Web of Science with keywords: "Bzl-L-ser(bzl)-ome (cooh)₂" AND (synthesis OR stability OR mechanism), filtering for high-impact journals (e.g., J. Org. Chem.) .
- Step 3 : Cross-validate findings using Google Scholar’s "Cited by" feature to track recent advancements and resolve contradictions in reported data .
Advanced Research Questions
Q. How can contradictory NMR data for Bzl-L-ser(bzl)-ome (cooh)₂ in literature be resolved?
Methodological Answer:
- Step 1 : Compile reported H and C NMR chemical shifts and compare with in-house data. Discrepancies may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities .
- Step 2 : Perform variable-temperature NMR to assess dynamic effects (e.g., rotational barriers of benzyl groups) that obscure peak splitting .
- Step 3 : Use 2D NMR (COSY, HSQC) to confirm assignments, particularly for overlapping signals in the δ 3.5–4.5 ppm region (serine backbone) .
Q. What statistical approaches are suitable for optimizing the enantiomeric excess (ee) of Bzl-L-ser(bzl)-ome (cooh)₂ during asymmetric synthesis?
Methodological Answer:
- Step 1 : Design a response surface methodology (RSM) experiment varying catalyst loading (e.g., 1–5 mol%), temperature (0–40°C), and solvent polarity (THF vs. toluene) .
- Step 2 : Analyze ee via chiral HPLC (Chiralpak AD-H column) and fit data to a quadratic model using software like Minitab or JMP .
- Step 3 : Validate optimal conditions with triplicate runs and calculate confidence intervals (95%) to ensure reproducibility .
Q. How can computational modeling predict the reactivity of Bzl-L-ser(bzl)-ome (cooh)₂ in peptide coupling reactions?
Methodological Answer:
- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .
- Step 2 : Simulate transition states for carbodiimide-mediated coupling (e.g., EDC/HOBt) to estimate activation energies and predict regioselectivity .
- Step 3 : Compare computational results with experimental kinetics (e.g., stopped-flow UV-Vis for acylation rates) to refine the model .
Q. What experimental strategies can elucidate the compound’s interaction with biological targets (e.g., proteases)?
Methodological Answer:
- Step 1 : Conduct fluorescence quenching assays using tryptophan residues in the enzyme’s active site; calculate binding constants () via Stern-Volmer plots .
- Step 2 : Perform molecular docking (AutoDock Vina) to predict binding poses and validate with mutagenesis studies (e.g., Ala-scanning of protease active sites) .
- Step 3 : Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (, ) and confirm competitive inhibition via Lineweaver-Burk plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
